6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine is a complex organic compound characterized by the presence of methylsulfanyl, trimethylsilyl, and triazine groups
Preparation Methods
The synthesis of 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine typically involves multiple steps, starting with the preparation of the triazine core. The introduction of the methylsulfanyl and trimethylsilyl groups is achieved through specific reactions under controlled conditions. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the sulfur-containing groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl iodide. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The methylsulfanyl group can undergo oxidation and reduction, contributing to the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar compounds include difluoro(trimethylsilyl)acetonitrile and other trimethylsilyl-substituted molecules. Compared to these compounds, 6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine is unique due to the presence of the triazine ring and the combination of methylsulfanyl and trimethylsilyl groups.
Properties
CAS No. |
65533-29-1 |
---|---|
Molecular Formula |
C10H21N3OS2Si2 |
Molecular Weight |
319.6 g/mol |
IUPAC Name |
trimethyl-[(6-methylsulfanyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)sulfanyl]silane |
InChI |
InChI=1S/C10H21N3OS2Si2/c1-15-9-8(16-18(5,6)7)11-10(13-12-9)14-17(2,3)4/h1-7H3 |
InChI Key |
YLCTVARGQKTFSX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC(=C(N=N1)SC)S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.